molecular formula C15H12ClNO3 B183552 Methyl 2-[(2-chlorobenzoyl)amino]benzoate CAS No. 5347-24-0

Methyl 2-[(2-chlorobenzoyl)amino]benzoate

Cat. No. B183552
CAS RN: 5347-24-0
M. Wt: 289.71 g/mol
InChI Key: RVGQWMWLYCVLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-chlorobenzoyl)amino]benzoate, also known as Methyl N-(2-chlorobenzoyl)-anthranilate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of anthranilic acid and is commonly used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in vitro and in vivo. In addition, it has been studied for its potential use as a fluorescent probe for imaging biological systems.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate in lab experiments is its versatility in synthesis. It can be easily synthesized from commercially available starting materials and can be used as a precursor for a variety of compounds. However, one limitation is its potential toxicity, which requires caution in handling and disposal.

Future Directions

There are several future directions for research on Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate. One direction is to further investigate its potential as a fluorescent probe for imaging biological systems. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.

Synthesis Methods

Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate can be synthesized through the reaction of anthranilic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields Methyl 2-[(2-chlorobenzoyl)amino]benzoate N-(2-chlorobenzoyl)-anthranilate, which can be further converted to Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate by reacting it with methanol and a small amount of acid catalyst.

Scientific Research Applications

Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has various scientific research applications. It has been used as a precursor in the synthesis of several pharmaceutical compounds, including anti-inflammatory and anti-cancer drugs. It has also been used as an intermediate in the synthesis of agrochemicals such as herbicides and fungicides. In addition, Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has been studied for its potential applications in organic electronics and as a fluorescent probe.

properties

CAS RN

5347-24-0

Product Name

Methyl 2-[(2-chlorobenzoyl)amino]benzoate

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

methyl 2-[(2-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18)

InChI Key

RVGQWMWLYCVLBF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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